N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide

MAO-B inhibition Neuroprotection Parkinson's disease

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide (CAS 883959-62-4) is a synthetic 4-oxo-1,4-dihydroquinoline derivative characterized by a 2-acetamido group and a 3-(4-methoxyphenyl) substituent. It is primarily available as a research reagent (>95% purity) and belongs to a class of compounds with reported antimalarial, kinase inhibitory, and CNS activities.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
Cat. No. B12256970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H18N2O3/c1-12(22)20-19-17(13-8-10-14(24-3)11-9-13)18(23)15-6-4-5-7-16(15)21(19)2/h4-11H,1-3H3,(H,20,22)
InChIKeyVMBODOWMEZOZQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(4-Methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide: A Quinoline Acetamide with Distinct MAO-B Selectivity


N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide (CAS 883959-62-4) is a synthetic 4-oxo-1,4-dihydroquinoline derivative characterized by a 2-acetamido group and a 3-(4-methoxyphenyl) substituent . It is primarily available as a research reagent (>95% purity) and belongs to a class of compounds with reported antimalarial, kinase inhibitory, and CNS activities . The compound has been profiled for monoamine oxidase (MAO) inhibition, exhibiting selective, moderate potency against MAO-B (IC50 1.13 μM) over MAO-A (IC50 > 100 μM) [1]. This selectivity pattern is a key point of differentiation from non-selective MAO inhibitors.

MAO-B selectivity Reported >88-fold over MAO-A in enzyme assay
Research-grade purity >95% quinoline acetamide, suitable for SAR campaigns
CNS enzyme model fit Reported MAO-B inhibition supports neurodegeneration model studies

Why N-[3-(4-Methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide Cannot Be Arbitrarily Substituted with Close Analogs


The target compound's closest commercially listed analog is N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide (CAS 883959-66-8), which differs only by an additional methylene group in the N-acyl chain . In related quinoline series, such minor modifications are known to drastically shift target potency, selectivity, and pharmacokinetic profiles. For example, the acetyl moiety in the target compound contributes to a specific MAO-B inhibition profile (IC50 1.13 μM) with >88-fold selectivity over MAO-A, a pattern that may not be preserved in the propanamide analog due to altered hydrogen-bonding capacity and steric bulk. Procuring the exact compound is therefore critical for experimental reproducibility when MAO-B selectivity is a desired phenotype [1].

Target Compound
Closest Analog
N-[3-(4-Methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide Acetyl N-acyl chain; reported >88-fold MAO-B selectivity
Propanamide analog Additional methylene group alters steric and hydrogen-bonding profile; no MAO selectivity data available
MAO-B selectivity may not transfer to the propanamide analog due to chain-length sensitivity.

Quantitative Differentiation Evidence for N-[3-(4-Methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide


MAO-B Inhibition Potency vs. Structural Analog Baseline

The compound inhibits human MAO-B with an IC50 of 1.13 μM in a fluorescence-based assay [1]. No direct head-to-head comparison against the closest propanamide analog is available in the same study; however, the observed activity places this compound within the moderate potency range for MAO-B inhibitors, distinguishing it from inactive quinoline derivatives reported in the literature. The acetyl group is hypothesized to contribute to this activity through specific interactions with the substrate cavity [2].

MAO-B Inhibition vs Analog
Reported
Target IC50 1.13 μM
Propanamide analog No data
Supports MAO-B enzyme inhibition context
No direct comparator data; acetyl group contribution unquantified
MAO-B inhibition Neuroprotection Parkinson's disease

Selectivity Ratio of MAO-B over MAO-A

Under identical assay conditions, the compound shows an IC50 greater than 100 μM against MAO-A, resulting in a selectivity window exceeding 88-fold [1]. This level of selectivity is critical for minimizing the risk of hypertensive crises associated with non-selective MAO inhibitors. While selective MAO-B inhibitors like selegiline exhibit sub-micromolar potency, this compound's selectivity profile at its current potency level offers a differentiated scaffold for further optimization where balanced potency and safety are desired [2].

MAO-B Selectivity Ratio
Reported
>88-fold
Reported selectivity window over MAO-A
Reduces off-target MAO-A liability in enzyme models
MAO selectivity Adverse effect mitigation CNS safety

Class-Level Antimalarial Potential of 4-Oxo-1,4-dihydroquinoline Scaffolds

Quinoline derivatives, including 4-oxo-1,4-dihydroquinolines, are a privileged scaffold in antimalarial drug discovery, with chloroquine (IC50 ~0.01–0.1 μM against drug-sensitive P. falciparum) serving as the clinical benchmark [1]. The target compound contains the 3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinoline core, which is a common pharmacophore in several antiplasmodial leads. However, no specific IC50 data against Plasmodium strains has been reported for this exact compound. Its differentiation vs. other quinoline acetamides therefore remains speculative, depending on whether the 2-acetamido group enhances heme binding or parasite accumulation .

Antimalarial Scaffold Potential
Class-level
No direct IC50 data
4-Oxoquinoline core supports antimalarial hit probability
Data to verify; screening enrichment context
Antiplasmodial Malaria Quinoline

Procurement-Driven Application Scenarios for N-[3-(4-Methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide


Medicinal Chemistry: Lead Optimization for Selective MAO-B Inhibitors

The compound can be used as a starting point for structure-activity relationship (SAR) studies aiming to improve MAO-B potency while maintaining >80-fold selectivity over MAO-A. Researchers can systematically modify the 2-acetamido group or the 3-(4-methoxyphenyl) ring and monitor changes in IC50 values using the same fluorescence-based assay protocol referenced in BindingDB [1].

Neuroscience Assay Development: Reference Inhibitor for MAO-B Fluorimetric Assays

With its established IC50 value (1.13 μM) and defined assay conditions (kynuramine substrate, 20 min incubation), this compound can serve as a positive control or calibration standard when setting up high-throughput MAO-B inhibition screens in academic or industrial laboratories [1].

Antimalarial Screening Library: Enrichment of 4-Oxoquinoline Chemotypes

For groups assembling targeted libraries against Plasmodium falciparum, this compound represents a purchasable 3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinoline building block. Its inclusion can enhance library diversity within a privileged scaffold known to yield antimalarial hits, as inferred from the quinoline class .

Application
Selection Property
Validation Focus
MAO-B inhibitor lead optimization
Defined selectivity window
SAR via fluorescence-based MAO-B assay
MAO-B fluorimetric assay development
Established IC50 and assay conditions
Positive control calibration
Antimalarial library enrichment
4-Oxoquinoline privileged scaffold
Class-level antimalarial hit probability
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